3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one

Catalog No.
S15781100
CAS No.
922186-26-3
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one

CAS Number

922186-26-3

Product Name

3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one

IUPAC Name

3-hydroxy-2,3-dihydro-1H-phenanthren-4-one

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,15H,7-8H2

InChI Key

UWOFXGZKPUCZBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1O

3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is an organic compound characterized by a phenanthrene backbone with a hydroxyl group at the 3-position and a carbonyl group at the 4-position. Its molecular formula is C14H10O2, and it is classified under the category of phenanthrene derivatives. This compound exhibits significant structural features that contribute to its biological and chemical properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis .

The reactivity of 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and can be protonated under acidic conditions, while the carbonyl group is susceptible to nucleophilic attack. Potential reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
  • Reduction: The carbonyl group can undergo reduction to form an alcohol.
  • Condensation: The compound can react with aldehydes or ketones to form larger polycyclic structures through condensation reactions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds .

Research indicates that 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one possesses notable biological activities. It has been studied for its potential as an inhibitor against various enzymes, including proteases involved in viral replication, such as the 3-chymotrypsin-like cysteine protease of SARS-CoV-2. This compound shows promise as a non-covalent inhibitor, contributing to efforts in antiviral drug development .

Additionally, phenanthrene derivatives are often noted for their antioxidant properties and potential anti-inflammatory effects, which may be relevant in therapeutic applications .

The synthesis of 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one can be achieved through several methods:

  • Starting from Phenanthrene: Phenanthrene can be subjected to hydroxylation and subsequent functionalization at the 4-position using reagents such as potassium permanganate or other oxidizing agents.
  • Using Substituted Aromatic Compounds: The compound can also be synthesized via multi-step reactions starting from simpler aromatic compounds through Friedel-Crafts acylation followed by hydroxylation.
  • Cyclization Reactions: Cyclization of appropriate precursors containing phenolic and carbonyl functionalities can yield the desired structure through controlled reaction conditions .

3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one has various applications:

  • Pharmaceuticals: Its potential as an antiviral agent makes it a candidate for drug development against viral infections.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex polycyclic compounds.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific optical or electronic characteristics .

Studies have focused on understanding how 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one interacts with biological targets. Molecular docking studies have shown that this compound can bind effectively to proteases involved in viral replication, inhibiting their activity. The binding affinity and interaction mechanisms are crucial for optimizing its efficacy as a therapeutic agent against diseases like COVID-19 .

Several compounds share structural similarities with 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one, providing a basis for comparison:

Compound NameStructure FeaturesUnique Aspects
9,10-DihydrophenanthreneLacks hydroxyl and carbonyl groupsKnown for its role in SARS-CoV inhibition
3-HydroxyflavoneContains a flavonoid structureExhibits strong antioxidant properties
2-HydroxyphenylacetoneSimple aromatic structureUsed in fragrance and flavoring industries
6-HydroxychryseneHydroxylated derivative of chrysenePotential antitumor activity

The uniqueness of 3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one lies in its specific arrangement of functional groups that enhance its biological activity while maintaining stability under physiological conditions .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.083729621 g/mol

Monoisotopic Mass

212.083729621 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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